

Introduction: A Precautionary Approach to a Novel Research Chemical

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B6342664

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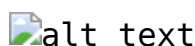
In the landscape of pharmaceutical and agrochemical research, novel heterocyclic compounds are synthesized daily. **1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol** is one such molecule, valuable for its potential as a synthetic building block. However, its novelty means that a dedicated material safety data sheet (MSDS) or extensive toxicological profile is not readily available. Therefore, this guide adopts a precautionary principle, extrapolating potential hazards from its core structural motifs: the 2-fluoropyridine ring and the secondary alcohol functional group.

The presence of a fluorine atom at the 2-position of a pyridine ring is known to significantly activate the molecule, primarily towards nucleophilic aromatic substitution (S_NAr) reactions.^[1]^[2] This enhanced reactivity, which makes it a useful synthetic intermediate, also suggests a potential for interaction with biological nucleophiles, necessitating stringent handling protocols to prevent exposure.^[3]^[4] This guide provides a framework for risk assessment, safe handling, emergency response, and proper disposal, grounded in the known chemistry and toxicology of analogous compounds.

Compound Identification and Inferred Physicochemical Properties

A clear understanding of a compound's identity and physical properties is the foundation of its safe handling.

- Chemical Name: **1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol**
- Molecular Formula: C₈H₁₀FNO
- Molecular Weight: 155.17 g/mol
- CAS Number: While a specific CAS number for this exact structure is not widely published, related structures are indexed.^[5] Users must verify the CAS number associated with their specific source.
- Structure:



(Self-generated image, as none is available in search results)

Table 1: Inferred Physicochemical and Hazard Properties | Property | Inferred Value/Characteristic | Rationale & References | | :--- | :--- | :--- | | Physical State | Likely a solid or high-boiling point liquid at room temperature. | Based on similar substituted pyridine ethanols. | | Boiling Point | > 200 °C (Estimated) | Higher than 2-fluoropyridine (126 °C) due to increased molecular weight and hydrogen bonding capability of the alcohol group.^[1] | | Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). | Common for organic molecules of this type. | | Reactivity | The 2-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution.^{[1][3][4][6]} Incompatible with strong oxidizing agents and strong acids.^[7] | | Inferred Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.^{[8][9]} | Based on data for pyridine and other fluorinated pyridine derivatives.^{[7][9][10]} A safety data sheet for the related ketone, 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, lists skin, eye, and respiratory irritation as primary hazards.^[9] |

Hazard Analysis and Risk Mitigation

A thorough risk assessment is mandatory before any experimental work begins. This involves understanding the potential hazards and implementing controls to minimize risk.

Chemical Reactivity and Toxicological Profile (Inferred)

- Reactivity of the 2-Fluoropyridine Moiety: The electron-withdrawing nature of the fluorine atom at the 2-position makes the carbon at that position highly electrophilic. This facilitates

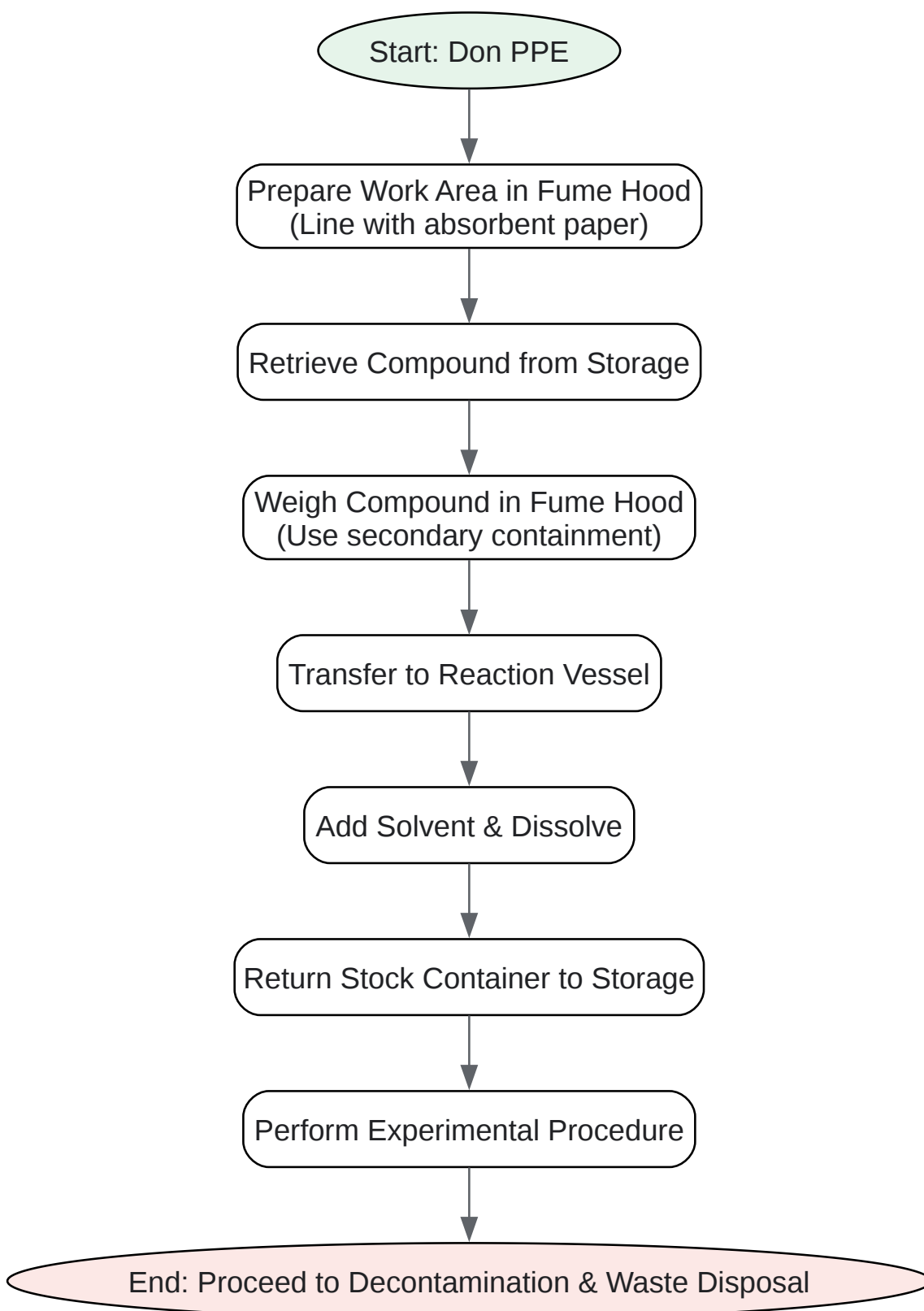
the displacement of the fluoride ion by nucleophiles. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting its high reactivity.^{[3][4]} This implies a potential for the compound to react with biological nucleophiles (e.g., thiols in proteins, amino groups in DNA), which is a primary mechanism of toxicity for many reactive electrophiles.

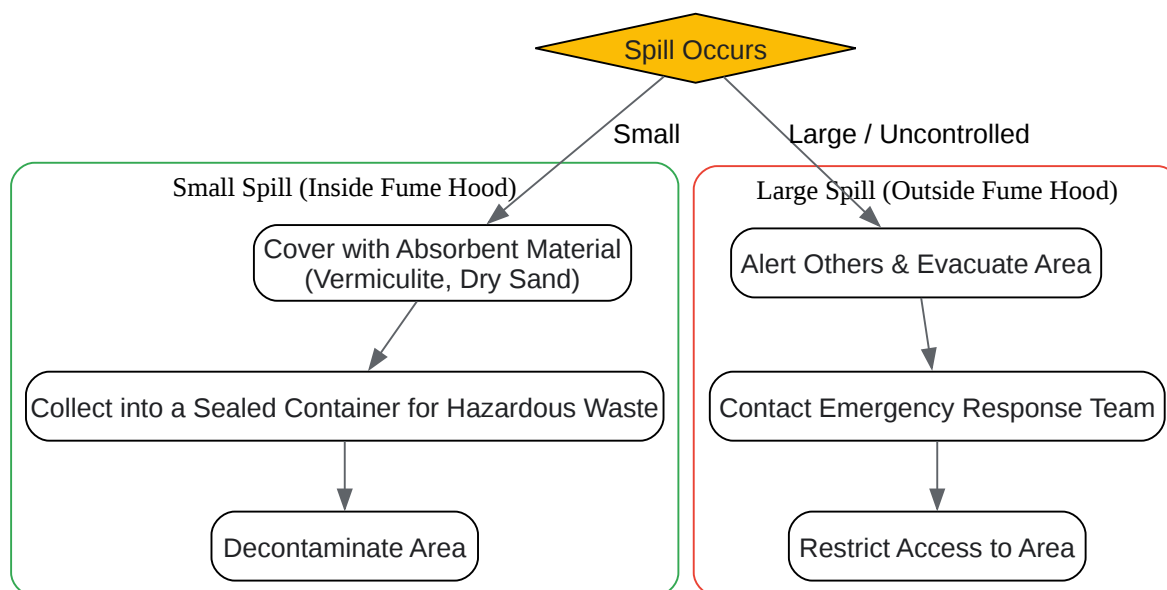
- **General Pyridine Toxicity:** Pyridine and its derivatives are known to cause a range of adverse health effects. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.^[7] Systemic effects from significant exposure may include headache, dizziness, nausea, and potential damage to the liver and kidneys.^{[7][11]} While the specific toxicity of this compound is unknown, the pyridine core warrants treating it as a substance with potential systemic toxicity.^[12]
- **Hazards of Fluorinated Organics:** Many fluorinated compounds are metabolically stable. However, metabolic processes can sometimes release fluoride ions or generate toxic metabolites like fluorophosgene from certain structures.^[13] While unlikely for this specific molecule, it underscores the need to prevent internal exposure.

Risk Mitigation Workflow

The following diagram outlines the logical workflow for assessing and mitigating risks associated with handling this compound.







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